1-Chloro-1-(5-ethyl-2-mercaptophenyl)propan-2-one
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Overview
Description
1-Chloro-1-(5-ethyl-2-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C11H13ClOS and a molecular weight of 228.74 g/mol . This compound is characterized by the presence of a chloro group, an ethyl group, and a mercapto group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-Chloro-1-(5-ethyl-2-mercaptophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation reaction, where chloroacetone is reacted with 5-ethyl-2-mercaptophenyl in the presence of an aluminum chloride catalyst . The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial production methods may involve the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst . This method is efficient for large-scale production and ensures consistent quality of the final product.
Chemical Reactions Analysis
1-Chloro-1-(5-ethyl-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or thiols.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired products.
Scientific Research Applications
1-Chloro-1-(5-ethyl-2-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(5-ethyl-2-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
1-Chloro-1-(5-ethyl-2-mercaptophenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(2-ethyl-5-mercaptophenyl)propan-2-one: This compound has a similar structure but with the ethyl and mercapto groups in different positions on the phenyl ring.
Phenylacetone: Although structurally different, phenylacetone shares some synthetic routes and reaction conditions with this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate in various synthetic processes and a subject of ongoing scientific research.
Properties
Molecular Formula |
C11H13ClOS |
---|---|
Molecular Weight |
228.74 g/mol |
IUPAC Name |
1-chloro-1-(5-ethyl-2-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C11H13ClOS/c1-3-8-4-5-10(14)9(6-8)11(12)7(2)13/h4-6,11,14H,3H2,1-2H3 |
InChI Key |
YNPOYDMOYYXIBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)S)C(C(=O)C)Cl |
Origin of Product |
United States |
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